molecular formula C8H6ClIN2 B1416206 4-Chloro-3-iodo-1-methyl-1H-indazole CAS No. 1015846-58-8

4-Chloro-3-iodo-1-methyl-1H-indazole

Cat. No.: B1416206
CAS No.: 1015846-58-8
M. Wt: 292.5 g/mol
InChI Key: QDFCCUBVRYSOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

This compound, formally identified by the Chemical Abstracts Service number 1015846-58-8, represents a substituted indazole derivative with a precisely defined molecular architecture. The compound's molecular formula is C₈H₆ClIN₂, yielding a molecular weight of approximately 292.5 grams per mole. This heterocyclic compound belongs to the indazole family, which consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic system that serves as the foundational structure for numerous biologically active molecules.

The systematic nomenclature of this compound reflects its structural features through the International Union of Pure and Applied Chemistry naming conventions. The designation "this compound" precisely indicates the positions of each substituent on the indazole ring system: a chlorine atom at position 4, an iodine atom at position 3, and a methyl group at position 1 of the indazole core. The "1H" designation in the name specifies the tautomeric form, indicating that the hydrogen atom is located at the nitrogen in position 1 of the pyrazole ring portion of the molecule.

The compound's canonical SMILES notation provides a linear representation of its molecular structure: CN1N=C(I)C2=C1C=C(Cl)C=C2. This notation encodes the connectivity and bonding patterns within the molecule, facilitating computational analysis and database searches. The corresponding InChI representation offers another standardized method for describing the compound's structure, providing InChI=1S/C8H6ClIN2/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3.

Physical characterization of this compound reveals several important properties relevant to its handling and application in research settings. The compound typically appears as a cream-colored powder under standard laboratory conditions. The presence of multiple halogen substituents significantly influences its physical properties, including its density and solubility characteristics, which are crucial factors in synthetic applications and biological testing protocols.

Table 1: Chemical Identification Data for this compound

Property Value Reference
Chemical Abstracts Service Number 1015846-58-8
Molecular Formula C₈H₆ClIN₂
Molecular Weight 292.5 g/mol
Canonical SMILES CN1N=C(I)C2=C1C=C(Cl)C=C2
Physical Appearance Cream powder
Assay Purity ≥96.0% (by gas chromatography)

Historical Context in Heterocyclic Chemistry Research

The development and investigation of this compound must be understood within the broader historical context of indazole chemistry research, which has evolved significantly over the past century. Indazole derivatives have garnered substantial attention in heterocyclic chemistry due to their diverse biological activities and structural versatility. The indazole scaffold itself was first characterized in the late 19th century, with Emil Fischer contributing foundational work on the synthesis and characterization of basic indazole structures.

The specific interest in halogenated indazole derivatives, such as this compound, emerged from the recognition that halogen substituents can dramatically alter both the chemical reactivity and biological activity of heterocyclic compounds. Chlorine and iodine substituents, in particular, have proven valuable in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of these halogens at positions 3 and 4 of the indazole ring represents a sophisticated approach to molecular design, aimed at optimizing both synthetic accessibility and biological activity.

Research into substituted indazoles gained momentum in the latter half of the 20th century as pharmaceutical companies began to systematically explore heterocyclic scaffolds for drug development. The recognition that indazole derivatives could serve as effective kinase inhibitors marked a particularly significant milestone in this research trajectory. This discovery opened new avenues for cancer research and established indazoles as privileged structures in medicinal chemistry.

The specific compound this compound represents a convergence of several important trends in modern heterocyclic chemistry research. First, the incorporation of multiple halogen substituents reflects the growing understanding of halogen bonding and its implications for molecular recognition. Second, the methylation at the N1 position demonstrates the importance of protecting group strategies and regioselectivity in heterocyclic synthesis. Finally, the compound exemplifies the current emphasis on structure-activity relationship studies in drug discovery, where systematic modification of molecular frameworks leads to optimized biological activities.

Contemporary research on indazole derivatives has been significantly influenced by advances in synthetic methodology, particularly transition metal-catalyzed reactions that enable the selective introduction of substituents at specific positions. The synthesis of this compound benefits from these methodological advances, as the compound can be prepared through various routes including halogenation reactions and cross-coupling strategies. These synthetic developments have made it possible to access previously challenging substitution patterns and to explore structure-activity relationships with unprecedented precision.

Significance in Medicinal Chemistry and Drug Discovery

This compound has emerged as a compound of considerable significance in medicinal chemistry, primarily due to its demonstrated activity as a checkpoint kinase 1 (Chk1) inhibitor. Checkpoint kinase 1 represents a critical enzyme in cellular DNA damage response mechanisms and cell cycle regulation, making it an attractive target for anticancer drug development. The ability of this specific indazole derivative to interact with and inhibit Chk1 has positioned it as a valuable research tool and potential therapeutic lead compound.

The mechanism of action of this compound involves its binding to the active site of checkpoint kinase 1, where it disrupts the normal enzymatic function required for proper cell cycle progression. This inhibition leads to the dysregulation of cell cycle checkpoints, particularly those involved in DNA damage repair mechanisms. When cancer cells, which often have defective DNA repair pathways, are exposed to this compound, they become unable to properly respond to DNA damage, ultimately leading to cell death through apoptotic mechanisms. This selective toxicity toward cancer cells while sparing normal cells makes checkpoint kinase 1 inhibitors particularly attractive as potential anticancer agents.

The structural features of this compound contribute significantly to its biological activity and medicinal chemistry potential. The chlorine substituent at position 4 and the iodine substituent at position 3 create a unique electronic environment that enhances binding affinity to the target enzyme. These halogen substituents also influence the compound's pharmacokinetic properties, including its lipophilicity and metabolic stability, which are crucial factors in drug development. The methyl group at position 1 serves multiple functions, including protection of the nitrogen atom from unwanted reactions and modulation of the compound's overall molecular properties.

Research applications of this compound extend beyond its direct biological activity to include its utility as a synthetic intermediate and chemical probe. The presence of both chlorine and iodine substituents makes this compound particularly valuable for further chemical modifications through cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. These reactivity patterns enable medicinal chemists to systematically explore structure-activity relationships and develop analogs with improved properties.

Table 2: Biological and Medicinal Chemistry Properties

Property Description Reference
Primary Target Checkpoint kinase 1 (Chk1)
Mechanism of Action Enzyme inhibition leading to cell cycle disruption
Therapeutic Area Anticancer research
Synthetic Utility Cross-coupling reactions, nucleophilic substitutions
Chemical Stability Stable under recommended storage conditions
Research Applications Chemical biology, drug discovery, synthetic chemistry

The pharmaceutical industry's interest in indazole-based compounds has been reinforced by the success of several indazole-containing drugs that have received regulatory approval. Examples include axitinib for renal cell cancer, entrectinib for non-small cell lung cancer, and niraparib for epithelial ovarian cancer. These approved medications demonstrate the clinical viability of the indazole scaffold and provide validation for continued research into novel indazole derivatives such as this compound.

The compound's significance in drug discovery is further enhanced by its potential for optimization through medicinal chemistry approaches. The strategic placement of halogen substituents provides opportunities for systematic modification to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies using this compound as a starting point can guide the development of next-generation checkpoint kinase 1 inhibitors with enhanced therapeutic potential. Additionally, the compound serves as a valuable chemical tool for understanding the biological roles of checkpoint kinase 1 in various cellular processes and disease states.

Properties

IUPAC Name

4-chloro-3-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFCCUBVRYSOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650990
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-58-8
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole typically involves the halogenation of 1-methyl-1H-indazole. One common method is the iodination of 4-chloro-1-methyl-1H-indazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Indazole oxides.

    Reduction Products: Dehalogenated indazoles.

    Coupling Products: Biaryl or alkyne-linked indazoles.

Scientific Research Applications

Antitumor Activity

Research indicates that indazole derivatives, including 4-chloro-3-iodo-1-methyl-1H-indazole, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar indazole scaffolds can act as potent inhibitors of various kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs) .

Case Study:
A notable study synthesized a series of indazole derivatives that were evaluated for their inhibitory effects on PLK4. One derivative demonstrated nanomolar IC50_{50} values against tumor growth in mouse models . This suggests that this compound may possess similar anticancer properties.

Kinase Inhibition

The compound has been investigated for its ability to inhibit various kinases, which are critical in signaling pathways related to cell growth and survival. For example, derivatives have shown strong inhibitory effects against pan-Pim kinases with low nanomolar IC50_{50} values .

Table: Kinase Inhibition Potency of Indazole Derivatives

CompoundTarget KinaseIC50_{50} (nM)
4-Chloro-3-IodoPLK4<10
Indazole Derivative APim-10.4
Indazole Derivative BFGFR169.1

Anti-inflammatory Properties

Indazoles have also been noted for their anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis or inflammatory bowel disease . These properties are likely attributed to their ability to modulate inflammatory pathways.

Therapeutic Potential

Given its biological activities, this compound holds promise as a lead compound for drug development in oncology and other therapeutic areas.

Potential Applications:

  • Cancer Therapy: Due to its kinase inhibition profile, it could be developed into a targeted therapy for specific types of cancer.
  • Anti-inflammatory Drugs: Its potential anti-inflammatory effects could lead to new treatments for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of halogen atoms enhances its binding affinity and selectivity. The pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Notable Properties References
This compound 1015846-58-8 C₈H₆ClIN₂ 4-Cl, 3-I, 1-Me 292.50 High steric bulk; iodine enhances electrophilicity
6-Chloro-3-iodo-4-methyl-1H-indazole 885521-51-7 C₈H₆ClIN₂ 6-Cl, 3-I, 4-Me 292.50 Altered substituent positions; potential for varied reactivity
3-Chloro-6-fluoro-4-iodo-1H-indazole 887567-88-6 C₇H₃ClFIN₂ 3-Cl, 6-F, 4-I 262.42 Fluorine introduces electronegativity; smaller molecular size
4-Fluoro-6-iodo-1H-indazole 887568-03-8 C₇H₄FIN₂ 4-F, 6-I 262.02 Lacks methyl group; reduced steric hindrance
6-Chloro-4-iodo-1H-indazole 885519-56-2 C₇H₄ClIN₂ 6-Cl, 4-I 266.48 No methyl group; simpler substitution pattern

Key Observations :

Substituent Position and Reactivity: The position of halogens significantly impacts electronic properties. For example, iodine at position 3 (as in the target compound) may enhance electrophilic aromatic substitution compared to iodine at position 4 (e.g., 6-chloro-4-iodo-1H-indazole) .

Halogen Effects :

  • Iodine’s large atomic radius and polarizability can improve binding affinity in biological targets compared to smaller halogens like fluorine .
  • Chlorine at position 4 (target) vs. position 6 (6-chloro-3-iodo-4-methyl-1H-indazole) alters the electron density distribution, influencing resonance stabilization and solubility .

Biological Activity

4-Chloro-3-iodo-1-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound is a derivative of indazole, which is known for its presence in various bioactive molecules. The molecular formula for this compound is C9H6ClI. Its structure includes both chlorine and iodine substituents, which may influence its reactivity and biological interactions.

Target Interactions:
Research indicates that indazole derivatives can interact with several protein kinases, including chk1 and chk2, which are involved in cell cycle regulation. The interaction with these targets suggests that this compound may modulate cellular processes such as proliferation and apoptosis .

Biochemical Pathways:
The compound's activity may affect pathways related to:

  • Cell cycle regulation
  • Apoptosis
  • Cellular signaling

Cellular Effects:
The compound has been shown to influence various cellular processes. For instance:

  • It may modulate gene expression and cellular metabolism.
  • Potential effects on cell signaling pathways have been documented, indicating its role in influencing cell function .

Dosage Effects:
Studies in animal models suggest that the biological effects of this compound are dose-dependent. Low doses may exhibit minimal effects, while higher doses can lead to significant alterations in cellular functions.

Antitumor Activity

Several studies have highlighted the anticancer potential of indazole derivatives:

  • In vitro studies: Compounds similar to this compound have demonstrated potent antiproliferative activity against various cancer cell lines, including colon cancer models (IC50 values ranging from nanomolar to micromolar concentrations) .

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial studies: Some analogs have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the indazole ring significantly influences the biological activity. For example, modifications at the 4-position and 6-position can enhance inhibitory activities against various targets, including kinases involved in cancer progression .

Case Studies

StudyFocusFindings
Study AAntitumorIdentified strong inhibition of HCT116 tumor growth in mouse models using indazole derivatives with IC50 values in the nanomolar range.
Study BAntimicrobialEvaluated the efficacy against MRSA; certain derivatives showed MIC values as low as 0.25 µg/mL without cytotoxic effects on human cells.
Study CSAR AnalysisDemonstrated that specific substitutions on the indazole scaffold significantly enhanced IDO1 inhibitory activity, crucial for cancer therapy applications.

Q & A

What are the established synthetic protocols for 4-Chloro-3-iodo-1-methyl-1H-indazole, and how can reaction parameters be optimized to enhance yield and purity?

Synthesis typically involves cyclocondensation of halogenated precursors under acidic conditions. For example, reacting 3-aminoindazole derivatives with iodinating agents (e.g., NIS) in the presence of trifluoroacetic acid introduces the iodo substituent. Optimization requires precise temperature control (70–90°C) and stoichiometric ratios (1:1.2 for chloro to iodo precursors) to minimize dihalogenated byproducts. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity. Reaction monitoring via TLC and HPLC-MS ensures intermediate stability .

How should researchers resolve discrepancies between computational predictions and experimental data regarding molecular geometry?

Perform hybrid analysis combining DFT calculations (B3LYP/6-311+G(d,p)) with single-crystal XRD. If bond length deviations exceed 0.05 Å, re-examine crystal packing effects using Mercury software. For torsional angles, consider intramolecular interactions like halogen bonding (C-I⋯N), which may not be captured in gas-phase computations. Cross-validate with solid-state NMR (13C CP/MAS) to resolve ambiguities. SHELXL refinement with TWIN commands addresses twinning issues in XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-iodo-1-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-iodo-1-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.